Welcome to the BenchChem Online Store!
molecular formula C6H11N3S B1619789 cyclopentanone thiosemicarbazone CAS No. 7283-39-8

cyclopentanone thiosemicarbazone

Cat. No. B1619789
M. Wt: 157.24 g/mol
InChI Key: PKHFATUAFMXAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06747046B2

Procedure details

5.3 g of cyclopentanone thiosemicarbazone is carefully added at 0° C. to a solution of lithium diisopropylamine in 200 ml of tetrahydrofuran (from 29 ml of diisopropylamine and 81 ml of 1.6 M n-butyllithium), whereby the temperature rises to 30° C. Then, it is stirred for 2 hours at room temperature. Then, 150 ml of 4N hydrochloric acid is carefully added in drops (exothermic, H2S development), and the mixture is refluxed for 30 minutes. Then, it is cooled to 5° C. and set at pH 14 with sodium hydroxide solution. The aqueous phase is extracted three times with tetrahydrofuran/ethyl acetate 95:5. The crude product is purified by column chromatography on silica gel with 1 l of ethyl acetate and 1 l of ethyl acetate/methanol 9:1 with the addition of 3% triethylamine. 2.58 g of 1,4,5,6-tetrahydro-cyclopentapyrazol-3-yl-amine with a melting point of 116-120° C. is obtained.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[N:6][NH:7][C:8]([NH2:10])=S)[CH2:5][CH2:4][CH2:3][CH2:2]1.C(NC(C)C)(C)C.[Li].Cl.S.[OH-].[Na+]>O1CCCC1>[NH:6]1[C:1]2[CH2:5][CH2:4][CH2:3][C:2]=2[C:8]([NH2:10])=[N:7]1 |f:1.2,5.6,^1:17|

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
C1(CCCC1)=NNC(=S)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC(C)C.[Li]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then, it is stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to 30° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
Then, it is cooled to 5° C.
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted three times with tetrahydrofuran/ethyl acetate 95:5
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography on silica gel with 1 l of ethyl acetate and 1 l of ethyl acetate/methanol 9:1 with the addition of 3% triethylamine

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1N=C(C2=C1CCC2)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.58 g
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.